molecular formula C7H7N3O B3081138 5-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 1096666-10-2

5-methoxy-1H-imidazo[4,5-b]pyridine

Cat. No. B3081138
CAS RN: 1096666-10-2
M. Wt: 149.15 g/mol
InChI Key: SYPPBHVAOKXGFR-UHFFFAOYSA-N
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Description

5-methoxy-1H-imidazo[4,5-b]pyridine (5-MIP) is an organic molecule with a variety of applications in the fields of chemistry, biochemistry, and medicine. It is a member of the imidazopyridine family and has a wide range of potential applications. 5-MIP has been studied extensively for its potential use in the synthesis of a variety of compounds, as well as its potential biological effects.

Scientific Research Applications

Synthesis and Reactions

The synthesis of a novel imidazo[4,5-b]pyridine and its partially saturated derivative relied on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . The common transformations of the resulting pyridine carboxylate were performed to obtain a series of building blocks, i.e. carboxylic acids, amides, and amines .

Bioisosteres in Medicinal Chemistry

All synthesized building blocks could be considered as promising purine bioisosteres for synthetic and medicinal chemistry . The design and synthesis of bioisosteres is an important part of medicinal chemistry and drug discovery .

Fused Pyridines

In recent years, special attention has been paid to the synthesis of fused pyridines due to their biochemical activity and considering them as promising bioisosteres .

Imidazopyridines

Imidazopyridines are among the most promising purine bioisosteres for potential medical applications . Special attention has been paid in recent years to imidazo[4,5-b]pyridine derivatives, which allowed for the design of compounds with valuable medicinal properties .

Treatment of Migraines

The most successful examples are rimegepant (approved agent for the treatment of migraines) and telcagepant (investigational drug for the treatment of migraines) .

Treatment of Cancer and Proteus Syndrome

Ralimetinib (investigational agent for the treatment of cancer and Proteus syndrome) and miransertib (investigational drug for the treatment of Proteus syndrome) are other examples of the application of imidazo[4,5-b]pyridine derivatives .

Antimicrobial Features

5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . These compounds have been explored for their antimicrobial features .

properties

IUPAC Name

5-methoxy-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-3-2-5-7(10-6)9-4-8-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPBHVAOKXGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.19 g of 6-methoxypyridine-2,3-diamine dihydrochloride were dissolved in 100 ml formic acid and stirred under reflux for 72 h. The formic acid was evaporated under vacuum and the residue was dried under vacuum at 95° C. to give crude 5-methoxy-1H-imidazo[4,5-b]pyridine (as hydrochloride and/or as formic acid salt and/or as free base) that was used for the following step without further purification.
Quantity
10.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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